5-Oxo-N,N-dipentylpyrrolidine-2-carboxamide
CAS No.: 51959-88-7
Cat. No.: VC18703084
Molecular Formula: C15H28N2O2
Molecular Weight: 268.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51959-88-7 |
|---|---|
| Molecular Formula | C15H28N2O2 |
| Molecular Weight | 268.39 g/mol |
| IUPAC Name | 5-oxo-N,N-dipentylpyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C15H28N2O2/c1-3-5-7-11-17(12-8-6-4-2)15(19)13-9-10-14(18)16-13/h13H,3-12H2,1-2H3,(H,16,18) |
| Standard InChI Key | PVKBSNQSHLPBAK-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCN(CCCCC)C(=O)C1CCC(=O)N1 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Stereochemistry
The compound’s backbone consists of a pyrrolidine ring—a saturated five-membered heterocycle with one nitrogen atom. Key substituents include:
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Oxo group (C=O) at the 5-position, introducing polarity and reactivity.
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Carboxamide group (-CONR) at the 2-position, with two pentyl () chains attached to the nitrogen.
The stereochemistry of the carboxamide group influences its biological interactions. The (S)-enantiomer, documented under PubChem CID 21117843, demonstrates distinct spatial arrangements critical for binding to chiral receptors .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 268.39 g/mol | |
| CAS Number (Racemic) | 51959-88-7 | |
| CAS Number (S-Enantiomer) | 85187-31-1 | |
| SMILES Notation | CCCCCN(CCCCC)C(=O)[C@@H]1CCC(=O)N1 |
Spectroscopic Signatures
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NMR Spectroscopy: The -NMR spectrum reveals proton environments unique to the pentyl chains (δ 0.8–1.6 ppm) and pyrrolidine ring (δ 2.2–3.5 ppm). The carboxamide carbonyl resonates near δ 170 ppm in -NMR .
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IR Spectroscopy: Stretching vibrations for C=O (oxo: ~1740 cm; carboxamide: ~1650 cm) and N-H (amide: ~3300 cm) confirm functional groups.
Synthesis and Optimization Strategies
Reaction Pathways
Synthesis typically proceeds via:
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Pyrrolidine Intermediate Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of diketones.
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Carboxamide Installation: Reaction of the pyrrolidine intermediate with pentyl amines in the presence of coupling agents like EDC/HOBt.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | , EtOH, reflux | 65–75 |
| Carboxamide Formation | Pentylamine, EDC, DCM, 0–5°C | 80–85 |
| Purification | Silica gel chromatography | >95 purity |
Challenges and Solutions
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Byproduct Formation: Competing N-alkylation during carboxamide synthesis is mitigated by using excess pentylamine and low temperatures.
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Stereochemical Control: Chiral auxiliaries or asymmetric catalysis are required to isolate the (S)-enantiomer .
Analytical and Characterization Methods
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a column and mobile phase (acetonitrile:water:phosphoric acid, 60:40:0.1) achieves baseline separation (). Adjusting to formic acid enhances mass spectrometry compatibility.
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) shows a dominant [M+H] peak at 269.4, consistent with the molecular weight . Fragmentation patterns confirm the loss of pentyl groups ( 156.2) .
Reactivity and Functionalization
Nucleophilic Acyl Substitution
The carboxamide undergoes hydrolysis under acidic or basic conditions to yield 5-oxopyrrolidine-2-carboxylic acid, a precursor for further derivatization.
Reductive Amination
The oxo group can be converted to an amine via reductive amination, enabling the synthesis of polycyclic frameworks.
Future Directions and Challenges
Mechanistic Elucidation
The compound’s interaction with biological targets remains uncharacterized. Molecular docking studies paired with in vitro assays are needed to map binding sites.
Process Scalability
Current synthetic routes are laboratory-scale. Continuous-flow reactors and catalytic methods could enhance throughput for industrial applications.
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